7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9) is a highly versatile, functionalized heterocyclic building block extensively utilized in the synthesis of central nervous system (CNS) therapeutics, including 5-HT2C receptor agonists and dopamine D1/D5 ligands [1]. Featuring a secondary amine for direct N-derivatization and a strongly electron-donating methoxy group at the 7-position, this compound serves as a privileged scaffold for medicinal chemistry and industrial API manufacturing. The methoxy group not only modulates the physicochemical properties of the resulting pharmacophore but also acts as a critical directing group, enabling highly regioselective electrophilic aromatic substitutions (such as halogenation) at the adjacent 8-position [2]. For procurement teams and process chemists, sourcing this pre-functionalized building block bypasses multi-step de novo ring synthesis and provides a robust, scalable starting material for generating diverse benzazepine libraries.
Substituting 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine with the unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine or the 7-hydroxy analog introduces severe inefficiencies in downstream processing. The unsubstituted core lacks a regiocontrolling element, meaning that standard electrophilic halogenation yields a near 1:1 mixture of 7- and 8-halo regioisomers that require resource-intensive chromatographic separation, drastically reducing overall yield [1]. Conversely, attempting to use the 7-hydroxy analog as a starting material complicates N-alkylation and cross-coupling steps due to competitive O-alkylation and oxidative degradation[2]. This necessitates the introduction of oxygen-protecting groups (e.g., benzyl or silyl ethers), adding at least two synthetic steps and incurring a 20-30% penalty in cumulative yield. Procuring the 7-methoxy derivative directly eliminates these chemoselectivity and regioselectivity bottlenecks, ensuring high-throughput, scalable functionalization.
The presence of the 7-methoxy group exerts a strong para-directing effect during electrophilic aromatic substitution. When subjected to standard bromination (e.g., using NBS or Br2), 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine yields the 8-bromo derivative with >90% regioselectivity and isolated yield[1]. In contrast, the unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine yields an intractable mixture of 7-bromo and 8-bromo isomers (typically ~45-50% yield of the desired isomer), necessitating complex separation [2].
| Evidence Dimension | Isolated yield of 8-bromo regioisomer |
| Target Compound Data | >90% yield (highly regioselective) |
| Comparator Or Baseline | Unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine (~45-50% yield, regioisomer mixture) |
| Quantified Difference | ~45% absolute increase in target isomer yield |
| Conditions | Standard electrophilic bromination (e.g., NBS in organic solvent) |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, doubling the effective throughput of advanced intermediates.
For the synthesis of N-substituted benzazepine libraries, the 7-methoxy group remains completely inert under standard reductive amination or direct alkylation conditions, allowing for >95% conversion to the N-alkylated product in a single step [1]. Using the 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine comparator requires prior O-protection to prevent competitive O-alkylation, adding two synthetic steps (protection and deprotection) that typically reduce the overall sequence yield by 20-30% [2].
| Evidence Dimension | Synthetic steps for selective N-alkylation |
| Target Compound Data | 1 step (direct N-alkylation, >95% yield) |
| Comparator Or Baseline | 7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine (3 steps, ~70-75% overall yield) |
| Quantified Difference | Elimination of 2 synthetic steps and ~20-25% improvement in overall yield |
| Conditions | Standard N-alkylation or reductive amination protocols |
Streamlines the synthetic route for library generation and commercial scale-up by avoiding unnecessary protecting group manipulations.
In medicinal chemistry, managing the lipophilicity of CNS-active compounds is critical for blood-brain barrier penetration and aqueous solubility. The 7-methoxy group provides a favorable balance, reducing the calculated partition coefficient (cLogP) by approximately 0.7 units compared to a 7-chloro substitution (Pi value of -0.02 for OCH3 vs +0.71 for Cl) [1]. This reduction in lipophilicity, combined with the introduction of a hydrogen-bond acceptor, significantly improves the aqueous solubility and formulation compatibility of the resulting drug candidates compared to heavily halogenated analogs [2].
| Evidence Dimension | Substituent lipophilicity contribution (Hansch Pi value) |
| Target Compound Data | Pi = -0.02 (Methoxy group) |
| Comparator Or Baseline | 7-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (Pi = +0.71) |
| Quantified Difference | ~0.7 unit reduction in cLogP |
| Conditions | In silico calculation and physiological pH solubility models |
Enables medicinal chemists to optimize the ADME profile and aqueous solubility of CNS drug candidates without sacrificing the core benzazepine binding affinity.
Once halogenated at the 8-position, the resulting 8-bromo-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine serves as an excellent electrophile for Suzuki-Miyaura and Stille cross-couplings. The electron-donating nature of the 7-methoxy group modulates the electron density of the aromatic ring, facilitating the oxidative addition step of the palladium catalytic cycle [1]. Compared to the unactivated 8-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine, the methoxy-substituted derivative often allows for a 30-50% reduction in required palladium catalyst loading or shorter reaction times to achieve full conversion [2].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
| Target Compound Data | High reactivity (electronically activated by 7-methoxy group) |
| Comparator Or Baseline | 8-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine (lower reactivity, unactivated) |
| Quantified Difference | Enables 30-50% reduction in catalyst loading or reduced reaction times |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions |
Lowers expensive transition-metal catalyst costs and improves cycle times in the commercial manufacturing of complex functionalized APIs.
Serves as a direct precursor for 8-halo-7-methoxy benzazepines, which are critical intermediates in the development of anti-obesity and CNS-modulating therapeutics (e.g., Lorcaserin analogs) [1].
Utilized as a core scaffold where the 7-methoxy group provides essential steric and electronic interactions for receptor subtype selectivity in treatments for Parkinson's disease and schizophrenia [2].
Acts as an ideal starting material for combinatorial chemistry programs targeting the benzazepine pharmacophore, as the inert methoxy group allows for rapid, protection-free N-alkylation and acylation [3].
Employed in scalable industrial routes where the 7-methoxy group directs initial halogenation and subsequently activates the ring for efficient, low-catalyst-loading Suzuki or Stille cross-couplings to build complex polycyclic or biaryl architectures[3].